N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by nitration and subsequent functionalization to introduce the carboxamide group . The reaction conditions often include the use of catalysts such as silver or copper salts, and the reactions are typically carried out under mild conditions to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and the use of eco-friendly reagents, are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N~3~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Cyclization: Various cyclizing agents depending on the desired product.
Major Products
The major products formed from these reactions include various substituted pyrazoles and more complex heterocyclic compounds, which can have enhanced biological activities and applications .
Scientific Research Applications
N~3~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N3-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
N-Pyridylpyrazole Thiazole Derivatives: These compounds also contain a pyrazole ring and have been studied for their insecticidal activities.
3(5)-Substituted Pyrazoles: These compounds share a similar pyrazole core structure and exhibit diverse biological activities.
Uniqueness
N~3~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N6O3 |
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Molecular Weight |
264.24 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C10H12N6O3/c1-2-15-7(3-4-13-15)5-11-10(17)9-8(16(18)19)6-12-14-9/h3-4,6H,2,5H2,1H3,(H,11,17)(H,12,14) |
InChI Key |
MCINKLWMVOSANQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC(=O)C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
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